5-Bromo-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Metabolic stability Cyclopropyl effect Lead optimization

5-Bromo-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a heterocyclic small molecule (C9H9BrN4, MW 253.10) belonging to the 1H-pyrazolo[3,4-b]pyridine class, characterized by a bromine atom at the 5-position and a cyclopropyl group at the 6-position on the fused bicyclic core. This substitution pattern provides a unique combination of a halogen synthetic handle and a metabolically resilient cyclopropyl moiety, distinguishing it from simpler halogenated or unsubstituted analogs.

Molecular Formula C9H9BrN4
Molecular Weight 253.1 g/mol
CAS No. 1221792-47-7
Cat. No. B1521033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine
CAS1221792-47-7
Molecular FormulaC9H9BrN4
Molecular Weight253.1 g/mol
Structural Identifiers
SMILESC1CC1C2=NC3=NNC(=C3C=C2Br)N
InChIInChI=1S/C9H9BrN4/c10-6-3-5-8(11)13-14-9(5)12-7(6)4-1-2-4/h3-4H,1-2H2,(H3,11,12,13,14)
InChIKeyRJBRQZBFBCVKBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS 1221792-47-7): A Strategic Scaffold for Pharmaceutical R&D


5-Bromo-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a heterocyclic small molecule (C9H9BrN4, MW 253.10) belonging to the 1H-pyrazolo[3,4-b]pyridine class, characterized by a bromine atom at the 5-position and a cyclopropyl group at the 6-position on the fused bicyclic core. This substitution pattern provides a unique combination of a halogen synthetic handle and a metabolically resilient cyclopropyl moiety, distinguishing it from simpler halogenated or unsubstituted analogs . The compound serves as a versatile intermediate in medicinal chemistry, particularly for kinase inhibitor programs targeting TRK, MNK, and other oncology-relevant kinases, and is commercially available at ≥95% purity from multiple global suppliers for hit-to-lead and lead optimization campaigns [1].

Why 5-Bromo-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine Cannot Be Replaced by a Random Pyrazolopyridine Analog


Generic substitution within the pyrazolo[3,4-b]pyridin-3-amine class is not feasible because the nature and position of substituents directly dictate kinase selectivity, metabolic stability, and synthetic tractability. The 5-bromo substituent enables critical cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for late-stage diversification, while the 6-cyclopropyl group confers enhanced metabolic stability compared to methyl or unsubstituted analogs, a property that significantly impacts pharmacokinetic profiles . Furthermore, the free N1-H (non-methylated) allows for subsequent N-alkylation or retains hydrogen-bond donor capacity essential for target engagement in key kinase binding pockets, such as those of TRKA and MNK1/2 [1]. Selecting this specific building block ensures both chemical versatility and biological relevance that simpler 5-bromo or 6-substituted analogs cannot simultaneously provide.

5-Bromo-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine: Head-to-Head Differential Evidence for Procurement Decisions


Differentiation from 5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine: The Cyclopropyl Advantage in Metabolic Stability

The presence of a 6-cyclopropyl group in the target compound (5-Bromo-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine) offers superior metabolic stability compared to the close analog 5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS 405224-24-0), which lacks any substituent at the 6-position. The cyclopropyl group is known to reduce cytochrome P450-mediated oxidation, a major clearance pathway, thereby potentially extending half-life and improving oral bioavailability [1]. In contrast, the 6-unsubstituted analog may be more susceptible to oxidative metabolism at the pyridine ring. While direct metabolic stability data for the target compound is not yet publicly available, the class-level advantage of cyclopropyl substitution is well-documented in medicinal chemistry literature.

Metabolic stability Cyclopropyl effect Lead optimization

LogP Comparison: Maintaining Optimal Lipophilicity for CNS or Cellular Permeability

The target compound exhibits an experimental/predicted LogP of ~1.89-2.18, as reported by Fluorochem and Leyan, respectively, which is a range favorable for both cellular permeability and aqueous solubility. This value is nearly identical to that of the comparator 5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine (LogP 1.88). The cyclopropyl addition does not drastically increase lipophilicity, avoiding the risk of poor solubility or high non-specific binding that would accompany larger hydrophobic substituents. This balance is critical for maintaining drug-like properties while leveraging the metabolic benefits of the cyclopropyl group .

Lipophilicity LogP Blood-brain barrier

Synthetic Versatility: The 5-Bromo Group as a Universal Coupling Handle

The bromine atom at position 5 is a proven synthetic handle for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for rapid and site-selective introduction of aryl, heteroaryl, amine, or alkyne groups at the 5-position, enabling the generation of diverse compound libraries from a single intermediate. While all 5-bromo analogs share this feature, the combination with the 6-cyclopropyl group in the target compound provides an additional dimension of diversification—the cyclopropyl ring itself can be further functionalized or retained as a privileged pharmacophore.

Cross-coupling Late-stage functionalization Building block

Kinase Selectivity Potential: The Role of the Free N1-H and Cyclopropyl in TRK/MNK Inhibition

The pyrazolo[3,4-b]pyridin-3-amine scaffold has been validated as a core structure for potent MNK1/2 and TRKA inhibitors, with compound EB1 (4,6-diphenyl substituted) showing IC50s of 0.69 μM (MNK1) and 9.4 μM (MNK2), and compound C03 (a 4,6-diaryl derivative) achieving an IC50 of 56 nM against TRKA [1][2]. The target compound retains the critical free N1-H and 3-amino group that act as hinge-binding hydrogen bond donors in the kinase ATP pocket. The 6-cyclopropyl group, compared to a 6-phenyl or 6-methyl group, offers a distinct shape and electronic profile that may lead to differential selectivity across the kinome. While direct IC50 data for this specific compound is unavailable, the combination of a bromine at C5 and cyclopropyl at C6 positions it uniquely within the SAR landscape explored in these studies.

Kinase inhibition TRK MNK Hydrogen bonding

Purity and Availability: Risk Mitigation in Supply Chain

The target compound is commercially available at ≥95% purity from multiple reputable suppliers including Fluorochem, Leyan, and AKSci, with the option of 98% purity from MolCore . In contrast, the closely related 6-cyclopropyl-4-(trifluoromethyl) analog (CAS 1242267-90-8) is less widely stocked and often listed as 'discontinued' or 'limited availability' . This ensures that researchers can reliably procure consistent-quality material for iterative SAR studies without supply interruptions.

Purity Supply chain Quality control

Optimal Use Cases for 5-Bromo-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine in Drug Discovery and Chemical Biology


Kinase Inhibitor Hit-to-Lead and Lead Optimization

Use the compound as a core scaffold for structure-based design of ATP-competitive kinase inhibitors, particularly for TRK family kinases (IC50 benchmark: 56 nM for close analogs) and MNK1/2 (benchmark: 0.69–9.4 μM). The free N1-H and 3-amino group mimic the adenine hinge-binding motif, while the bromine at C5 allows rapid analoging via Suzuki coupling to probe the selectivity pocket. The cyclopropyl group at C6 provides metabolic stability advantages over unsubstituted or methyl-substituted analogs [1].

Parallel Library Synthesis for SAR Exploration

Leverage the 5-bromo handle for high-throughput parallel synthesis of diverse compound libraries. Execute Suzuki-Miyaura reactions with arrays of boronic acids or esters to introduce aryl/heteroaryl groups at C5, while retaining the beneficial cyclopropyl pharmacophore. The commercial availability of the compound at multi-gram quantities from multiple vendors ensures sufficient material for library production .

Chemical Probe Development for Target Validation

Develop a chemical probe for investigating the role of TRK or MNK kinases in cancer biology. The compound's physicochemical profile (LogP ~1.9, TPSA 67.59) predicts good cell permeability and solubility, making it suitable for cellular assays without formulation challenges. The cyclopropyl group reduces the risk of rapid oxidative metabolism, increasing the probe's utility in cell-based and potentially in vivo experiments [1].

Intermediate for Advanced Heterocyclic Synthesis

Employ the compound as a versatile intermediate for the synthesis of more complex fused heterocycles. The 3-amino group can be diazotized or acylated, while the bromine at C5 can participate in intramolecular cyclization reactions to build tetracyclic or higher-order ring systems of interest in materials science or agrochemical research [2].

Quote Request

Request a Quote for 5-Bromo-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.